molecular formula C22H26N2O2 B8474773 benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate

benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate

Cat. No.: B8474773
M. Wt: 350.5 g/mol
InChI Key: YROCJIFUJHOTPE-UHFFFAOYSA-N
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Description

benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate is unique due to its specific structural features and the resulting biological activities .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C22H26N2O2/c25-22(26-17-18-6-2-1-3-7-18)23-14-11-21(12-15-23)24-13-10-19-8-4-5-9-20(19)16-24/h1-9,21H,10-17H2

InChI Key

YROCJIFUJHOTPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1-Benzyl-piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (280 mg, 0.90 mmol), benzyloxycarbonyl chloride (310 mg, 1.8 mmol) and potassium bicarbonate (230 mg, 2.3 mmol) were stirred at room temperature for 23 hours in dichloromethane (5 ml). The reaction solution was mixed with dichloromethane, washed with water and saturated brine and the dried with anhydrous sodium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 300 mg (0.86 mmol, 96% in yield) of the title compound.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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